
シクパリン 9
概要
説明
シクランポリン 9は、細胞周期調節、有糸分裂、細胞質分裂、およびDNA損傷応答に関与するセリン/スレオニンタンパク質キナーゼであるポロ様キナーゼ1(PLK1)の強力で選択的な阻害剤です。 シクランポリン 9は、IC50値が500 nMのATP競合的阻害剤として知られており、科学研究、特に癌研究において貴重なツールとなっています .
科学的研究の応用
Cancer Research
Cyclapolin 9 has been extensively studied for its potential in cancer therapy due to its ability to inhibit PLK1, which is often overexpressed in various tumors.
- Case Study : In lung cancer cell lines (A549, H1299, H157), treatment with Cyclapolin 9 prior to mTORC1 inhibition resulted in decreased TCTP protein levels, indicating its role in enhancing chemosensitivity to drugs like cisplatin and doxorubicin .
Cell Line | Treatment | Effect on TCTP Levels |
---|---|---|
A549 | Cyclapolin 9 + Rapamycin | Decreased |
H1299 | Cyclapolin 9 + Rapamycin | Decreased |
H157 | Cyclapolin 9 + Rapamycin | Decreased |
Molecular Biology
Cyclapolin 9 is utilized to study the role of PLK1 in cellular processes such as mitosis and cytokinesis.
- Research Findings : Inhibition of PLK1 by Cyclapolin 9 affects the phosphorylation status of key proteins involved in cell cycle regulation, demonstrating its utility in dissecting complex signaling pathways .
Drug Development
The compound serves as a reference standard in the development of new PLK1 inhibitors.
- Comparison with Other Inhibitors : Cyclapolin 9 is noted for its high selectivity for PLK1 compared to other inhibitors like BI 2536 and Volasertib, which have broader kinase inhibition profiles .
Inhibitor | IC50 (nM) | Selectivity |
---|---|---|
Cyclapolin 9 | 500 | High |
BI 2536 | 0.83 | Moderate |
Volasertib | Not specified | Broad |
Biochemical Pathways Affected by Cyclapolin 9
Cyclapolin 9's inhibition of PLK1 impacts several biochemical pathways critical for cell cycle regulation:
- Cell Cycle Progression : Inhibition of PLK1 leads to disruptions in centrosome function and spindle assembly, resulting in mitotic arrest.
- Apoptosis Induction : By modulating the activity of proteins like Cdc25C, Cyclapolin 9 can influence apoptotic pathways, providing insights into therapeutic strategies for cancer treatment .
作用機序
シクランポリン 9は、PLK1のATP結合部位を競合的に阻害することによって効果を発揮します。この阻害は、キナーゼの活性を阻害し、癌細胞における細胞周期停止とアポトーシスをもたらします。 分子標的はPLK1のATP結合ポケットを含み、関与する経路は主に細胞周期調節とDNA損傷応答に関連しています .
生化学分析
Biochemical Properties
Cyclapolin 9 functions as an ATP-competitive inhibitor of PLK1 with an IC50 of 500 nM . It selectively inhibits PLK1 without affecting other kinases . Cyclapolin 9 interacts with the ATP-binding site of PLK1, preventing the phosphorylation of downstream substrates. This inhibition disrupts the normal function of PLK1 in cell cycle progression and mitosis .
Cellular Effects
Cyclapolin 9 has been shown to influence various cellular processes. It inhibits the contraction of prostate smooth muscle cells by reducing electric field stimulation-induced contractions . Cyclapolin 9 also affects cell signaling pathways, including the NLRP3 inflammasome pathway, by dampening the inflammasome-elicited response in inflammatory disease models . Additionally, Cyclapolin 9 can induce the collapse of spindle poles in cells, leading to mitotic arrest and apoptosis .
Molecular Mechanism
At the molecular level, Cyclapolin 9 exerts its effects by binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in mitotic progression, such as Cdc25 and Wee1 . Cyclapolin 9 also disrupts the recruitment of γ-tubulin to centrosomes, impairing microtubule nucleation and spindle pole maintenance . These molecular interactions ultimately lead to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, Cyclapolin 9 has demonstrated stability when stored at -20°C for up to three years . Over time, Cyclapolin 9 maintains its inhibitory effects on PLK1, leading to sustained mitotic arrest and apoptosis in treated cells . Long-term studies have shown that Cyclapolin 9 can induce persistent changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of Cyclapolin 9 vary with dosage. At lower doses, Cyclapolin 9 effectively inhibits PLK1 activity without causing significant toxicity . At higher doses, Cyclapolin 9 can induce adverse effects, including weight loss and organ toxicity . Threshold effects have been observed, where a minimum concentration of Cyclapolin 9 is required to achieve significant inhibition of PLK1 and subsequent cellular effects .
Metabolic Pathways
Cyclapolin 9 is involved in metabolic pathways related to cell cycle regulation and mitosis. It interacts with enzymes such as Cdc25 and Wee1, which are critical for the activation and inhibition of cyclin-dependent kinase 1 (CDK1)-cyclin B complex . By inhibiting PLK1, Cyclapolin 9 disrupts these pathways, leading to cell cycle arrest and apoptosis .
Transport and Distribution
Within cells, Cyclapolin 9 is transported and distributed primarily through passive diffusion . It accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK1 . Cyclapolin 9 does not rely on specific transporters or binding proteins for its cellular distribution .
Subcellular Localization
Cyclapolin 9 localizes to the cytoplasm and nucleus of cells, where it interacts with PLK1 . The subcellular localization of Cyclapolin 9 is crucial for its inhibitory activity, as it needs to access the ATP-binding site of PLK1 within these compartments . Cyclapolin 9 does not undergo significant post-translational modifications that affect its localization or function .
準備方法
合成経路と反応条件
シクランポリン 9は、多段階有機合成プロセスによって合成することができます。主要なステップには、ベンゾチアゾールコアの形成、それに続くニトロ化およびトリフルオロメチル化反応が含まれます。最終生成物は、カルボキサミド形成および酸化反応によって得られます。 一般的な反応条件には、ニトロ化のための強酸、トリフルオロメチル化剤、および制御された温度と圧力下での酸化剤の使用が含まれます .
工業生産方法
シクランポリン 9の工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。これには、より高い収率と純度を実現するための反応条件の最適化、工業グレードの試薬の使用、および一貫した製品品質を確保するための連続フロー反応器の使用が含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
シクランポリン 9は、以下を含むさまざまな化学反応を起こします。
酸化: ベンゾチアゾールコアをその酸化物型に変換する。
還元: 特定の条件下でのニトロ基の潜在的な還元。
置換: ベンゾチアゾール環上の求電子置換反応。
一般的な試薬と条件
酸化: 酸性条件下での過酸化水素またはその他の過酸化物。
還元: 触媒的ハイドロジェネーションまたは金属ハイドライド。
置換: ハロゲン化剤、ニトロ化剤、およびトリフルオロメチル化剤。
主要な生成物
これらの反応から生成される主な生成物には、さまざまな置換ベンゾチアゾールが含まれており、さまざまな用途のためにさらに官能基化できます .
類似化合物との比較
類似化合物
BI 2536: 類似の作用機序を持つPLK1阻害剤ですが、化学構造が異なります。
ボラセルチブ: より広いキナーゼ阻害プロファイルを持つPLK1阻害剤。
GSK461364: 独特の薬物動態特性を持つ選択的なPLK1阻害剤。
シクランポリン 9の独自性
シクランポリン 9は、PLK1に対する高い選択性と強力なATP競合的阻害によって特徴付けられます。 他のいくつかの阻害剤とは異なり、他のキナーゼに対する活性が最小限であるため、PLK1特異的な経路と効果を研究するための貴重なツールとなっています .
生物活性
Cyclapolin 9 is a selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression and mitosis. This compound has garnered attention in various research studies for its potential therapeutic applications, particularly in cancer treatment and other cellular processes influenced by PLK1 activity.
Cyclapolin 9 operates as an ATP-competitive inhibitor of PLK1, exhibiting an IC50 value of approximately 500 nM, indicating its potency in inhibiting the kinase's activity . By binding to the active site of PLK1, Cyclapolin 9 disrupts its function, leading to altered phosphorylation states of downstream substrates involved in cell cycle regulation.
Inhibition of TCTP Degradation
A pivotal study demonstrated that Cyclapolin 9 effectively inhibits the degradation of the protein TCTP (Tumor Protein Translationally Controlled) during mTORC1 inhibition. The experiments conducted on A549 lung cancer cells showed that pretreatment with Cyclapolin 9 abrogated the decrease in TCTP protein levels typically induced by mTORC1 inhibition via rapamycin. This was confirmed by observing changes in the phosphorylation of Cdc25C, a substrate for PLK1, which also indicated successful inhibition of PLK1 activity .
Impact on YY1 Phosphorylation
Another significant finding involved the transcription factor YY1, which was identified as a substrate for PLK1. In experiments with HeLa cells, the addition of Cyclapolin 9 resulted in a marked decrease in the phosphorylation of YY1 at threonine 39 (T39), further supporting its role as a specific inhibitor of PLK1 activity during the G2/M transition of the cell cycle .
Effects on Prostate Smooth Muscle Contraction
Cyclapolin 9 has also been studied for its effects on smooth muscle contraction. In a study assessing electrical field stimulation (EFS)-induced contractions in prostate strips, treatment with Cyclapolin 9 (at concentrations as low as 3 μM) significantly reduced contractions elicited by α1-agonists like methoxamine and phenylephrine. This suggests a broader physiological role for PLK1 beyond cell cycle regulation, potentially impacting smooth muscle function .
Case Studies and Experimental Data
Study | Findings | Concentration | Model |
---|---|---|---|
TCTP Degradation Study | Cyclapolin 9 inhibited TCTP degradation and affected Cdc25C phosphorylation | N/A | A549 Cells |
YY1 Phosphorylation Study | Decreased phosphorylation of YY1 at T39 upon Cyclapolin 9 treatment | 5-10 mM | HeLa Cells |
Prostate Smooth Muscle Study | Reduced EFS-induced contractions by α1-agonists | 3 μM | Prostate Strips |
特性
IUPAC Name |
7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFLXKUKCSDMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。